2-Cycloheptylacetic acid
Overview
Description
2-Cycloheptylacetic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a cycloheptyl ring attached to an acetic acid moiety
Mechanism of Action
Mode of Action
It is possible that 2-Cycloheptylacetic acid interacts with its targets in a manner similar to other carboxylic acids, potentially acting as a proton donor or acceptor, or participating in hydrogen bonding .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure, it may participate in fatty acid metabolism or other metabolic pathways involving carboxylic acids .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the stomach and upper intestine. Its distribution within the body, metabolism, and excretion would depend on its specific interactions with proteins and enzymes .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and temperature. As a carboxylic acid, its protonation state and therefore its reactivity can change with pH. Its stability may also be affected by exposure to light or heat .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The changes in the effects of 2-Cycloheptylacetic acid over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently known .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cycloheptylacetic acid can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with malonic acid in the presence of sodium ethoxide, followed by decarboxylation to yield the desired product. Another method involves the alkylation of cycloheptane with bromoacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Cycloheptylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloheptanone.
Reduction: Reduction of the carboxylic acid group can yield cycloheptyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cycloheptanone
Reduction: Cycloheptyl alcohol
Substitution: Various substituted cycloheptyl derivatives
Scientific Research Applications
2-Cycloheptylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Cycloheptane carboxylic acid
- Cycloheptanone
- Cycloheptyl alcohol
Comparison: 2-Cycloheptylacetic acid is unique due to the presence of both a cycloheptyl ring and an acetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to cycloheptane carboxylic acid. Additionally, its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-cycloheptylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNWKASPZFJVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280877 | |
Record name | 2-cycloheptylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-20-1 | |
Record name | 2-Cycloheptylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptaneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cycloheptylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYCLOHEPTYLACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cycloheptylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LP565T62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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